Anthanthrene

Environmental Chemistry Atmospheric Chemistry Analytical Chemistry

Anthanthrene is a specialized hexacyclic PAH distinguished by its absence of a bay region, setting it apart from perylene and benzo[a]pyrene. Its unique conjugated π-system delivers tailored fluorescence (φF 0.20–0.47, τF 2.97–6.06 ns) and a HOMO–LUMO gap of 2.25–2.56 eV for OLED blue-emitter development. In plasmonics, its distinct anion absorption at 576 nm enables molecular plasmon resonance studies. As the most reactive PAH on soot particles under NOx exposure, it serves as a critical marker for environmental nitration kinetics research. Available as a neat solid (≥98%) or BCR® certified reference material.

Molecular Formula C22H12
Molecular Weight 276.3 g/mol
CAS No. 191-26-4
Cat. No. B094379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthanthrene
CAS191-26-4
Synonymsanthanthrene
dibenzo(cd,jk)pyrene
Molecular FormulaC22H12
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2
InChIInChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H
InChIKeyYFIJJNAKSZUOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthanthrene (CAS 191-26-4): A Hexacyclic Aromatic Hydrocarbon for Research-Grade Procurement


Anthanthrene (dibenzo[def,mno]chrysene) is a hexacyclic polycyclic aromatic hydrocarbon (PAH) composed of six fused benzene rings, with a molecular formula of C22H12 and a molar mass of 276.33 g/mol [1]. It is a golden-yellow, odorless solid that melts at 261°C and exhibits low water solubility, preferentially dissolving in organic solvents such as benzene and toluene [1]. A defining structural feature of anthanthrene is its lack of a 'bay region', a structural pocket that, in other PAHs, is often associated with enhanced metabolic activation and genotoxicity [2]. This compound is of significant research interest due to its extended conjugated pi-system, which imparts strong fluorescence and promising electronic properties, particularly for applications in organic light-emitting diodes (OLEDs) [3]. It is available as a certified reference material for analytical method development and as a neat solid for advanced materials research .

Why Anthanthrene Cannot Be Substituted with Other Polycyclic Aromatic Hydrocarbons in Critical Research and Industrial Applications


Polycyclic aromatic hydrocarbons (PAHs) are not a monolithic class of compounds; their specific molecular topology dictates a wide range of photophysical, electronic, and chemical behaviors. Anthanthrene, with its unique hexacyclic framework and lack of a bay region, exhibits a distinct set of properties compared to closely related PAHs like benzo[a]pyrene, benzo[ghi]perylene, perylene, and coronene [1]. Direct substitution with a similar-looking alternative, such as perylene or coronene, will result in significantly altered optical band gaps, fluorescence quantum yields, triplet state dynamics, and chemical reactivity [2][3]. For instance, the anion state lifetime of anthanthrene is a critical parameter for plasmonics research, a property that differs fundamentally from perylene and benzo[ghi]perylene [4]. Furthermore, in environmental chemistry, the specific nitration reactivity of anthanthrene on soot particles follows a unique rank order, making it an irreplaceable marker in atmospheric studies [5]. These quantifiable differences, detailed in the evidence guide below, demonstrate that anthanthrene is not a generic PAH but a specialized research tool with specific performance characteristics.

Quantitative Differentiation of Anthanthrene: Head-to-Head Performance Data Against Key Comparators


Higher Chemical Reactivity of Anthanthrene on Soot Particles Compared to Other PAHs in NOx-Polluted Air

When adsorbed on soot particles and exposed to air containing 10 ppm NOx, the reactivity of anthanthrene is demonstrably higher than that of nine other common PAHs, establishing it as the most reactive in this class under these specific conditions [1]. The relative reactivity was determined by measuring the decreasing recoveries of PAHs over time due to nitration reactions.

Environmental Chemistry Atmospheric Chemistry Analytical Chemistry

Distinct Anion State Lifetimes and Spectral Signatures for Molecular Plasmonics Research

The excited-state lifetime dynamics of the anion states of anthanthrene, benzo[ghi]perylene, and perylene were directly compared to characterize their behavior as molecular plasmon systems [1]. While all three exhibit bi-exponential ultrafast decay dynamics on picosecond timescales, their spectral signatures and the presence of a long-lived component differ, establishing anthanthrene as a distinct candidate.

Plasmonics Ultrafast Spectroscopy Physical Chemistry

Tunable Blue Emission with HOMO-LUMO Gaps Suitable for OLED Applications

Anthanthrene and its derivatives are specifically investigated as blue emitters for OLEDs due to their tunable photophysical properties. The parent compound and its 4,10- and 6,12-disubstituted derivatives exhibit emission maxima in the blue region (437–467 nm) [1]. These compounds also show quantifiable fluorescence quantum yields (φF = 0.20–0.47) and HOMO–LUMO energy gaps (2.25–2.56 eV), which are comparable to other blue-emitting PAH derivatives but are distinct from materials designed for other colors or applications [1].

Organic Electronics OLEDs Materials Chemistry

High Intersystem Crossing Yields in Derivatives for Triplet State Manipulation

While the parent anthanthrene has a high fluorescence quantum yield (ΦF = 0.58–0.84) due to radiative decay outcompeting intersystem crossing (ISC) [1], its derivatives exhibit significantly different behavior. Anthanthrones have large ISC quantum yields (ΦT > 0.8), and a bromo-substituted anthanthrene achieves a unity ISC yield (ΦT = 1) with an ISC rate constant of 2.5 × 10^10 s^-1 [1]. This contrasts with the parent anthanthrene and other derivatives where ΦF is high and ΦT is low.

Photophysics Triplet State Dynamics Photochemistry

Lower Carcinogenic Potential Compared to Benzo[a]pyrene as Evidenced by Mutagenicity Assays

Despite being a hexacyclic PAH, anthanthrene lacks the bay region structural feature typically associated with high genotoxic potency. In a direct mutagenicity comparison, the specific mutagenicity of anthanthrene in S. typhimurium strain TA100 was found to be 44–84% of the values determined for the prototypical carcinogen benzo[a]pyrene under identical metabolic activation conditions [1].

Toxicology Environmental Health Genotoxicity

Certified Reference Material for Trace PAH Analysis by HPLC and GC

For analytical laboratories requiring traceable and reproducible quantification of PAHs, anthanthrene is available as a certified reference material (CRM) under the BCR® program . This CRM is specifically characterized for use with high-performance liquid chromatography (HPLC) and gas chromatography (GC), providing a level of metrological traceability and measurement uncertainty that generic PAH standards may lack.

Analytical Chemistry Environmental Monitoring Quality Control

Validated Application Scenarios for Anthanthrene Based on Comparative Performance Data


Atmospheric Chemistry Studies as a Reactivity Marker for NOx-Mediated PAH Degradation

Given its established rank as the most reactive PAH on soot particles in the presence of NOx, anthanthrene is an essential compound for environmental fate and transport studies. Researchers investigating the nitration of particle-bound PAHs in urban or industrial airsheds require anthanthrene to serve as a 'worst-case' or highly responsive marker, enabling the study of degradation kinetics and the formation of nitro-PAH products that would not be observable with less reactive PAHs [1].

Development of Blue-Emitting Organic Light-Emitting Diodes (OLEDs)

Anthanthrene's core structure is a validated scaffold for developing tunable blue emitters for OLEDs. The reported photophysical parameters—including a fluorescence quantum yield (φF) range of 0.20–0.47, fluorescence lifetime (τF) of 2.97–6.06 ns, and a HOMO–LUMO gap of 2.25–2.56 eV—provide a quantifiable performance baseline [2]. Material scientists and device engineers can use this data to design and compare new anthanthrene derivatives for achieving specific color purity and efficiency in blue-emitting devices.

Fundamental Research in Molecular Plasmonics

The unique spectral and dynamic properties of the anthanthrene anion state, including its distinct absorption peak at 576 nm and its ultrafast bi-exponential decay behavior, make it a key system for probing collective electronic excitations in the quantum limit [3]. Researchers in nanophotonics and plasmonics select anthanthrene specifically for its ability to support molecular plasmon resonances, offering a well-characterized platform to study dephasing and relaxation mechanisms that are distinct from those observed in benzo[ghi]perylene or perylene [3].

Trace-Level Quantification of PAHs in Environmental and Industrial Samples

For laboratories performing regulatory compliance monitoring or source apportionment studies, the use of a certified reference material is non-negotiable. The availability of anthanthrene as a BCR® CRM ensures that quantitative analysis by HPLC or GC is traceable to international standards . This scenario is critical for environmental testing facilities, industrial hygienists, and research groups that must produce legally defensible and scientifically comparable data on PAH contamination levels.

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